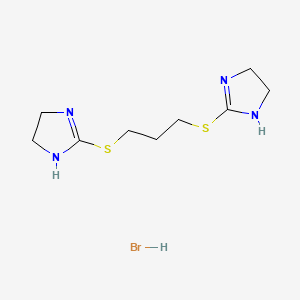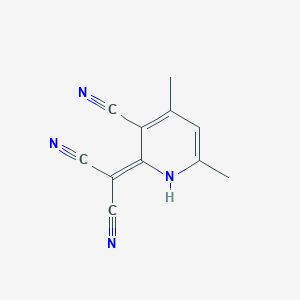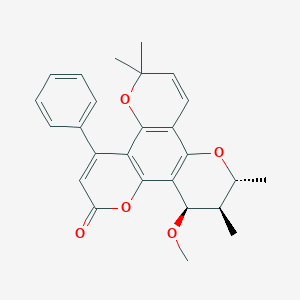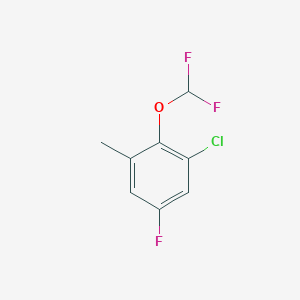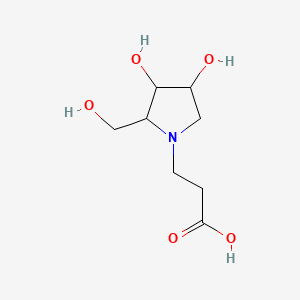
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid is a chiral compound with multiple hydroxyl groups. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, featuring a pyrrolidine ring and multiple hydroxyl groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to guide the formation of the desired stereoisomers. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents that can stabilize the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes. These methods can offer higher yields and better control over the stereochemistry of the final product. The use of biocatalysts, such as specific enzymes, can facilitate the selective formation of the desired stereoisomers under mild conditions, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can also interact with hydrophobic pockets, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid: This compound shares a similar structure but has an amino group instead of a hydroxyl group.
(2R,3R,4R,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta-D-glucopyranoside: This compound has a similar hydroxyl group arrangement but includes a glucopyranoside moiety.
Properties
Molecular Formula |
C8H15NO5 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C8H15NO5/c10-4-5-8(14)6(11)3-9(5)2-1-7(12)13/h5-6,8,10-11,14H,1-4H2,(H,12,13) |
InChI Key |
PVEPMBTXXOODJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(N1CCC(=O)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


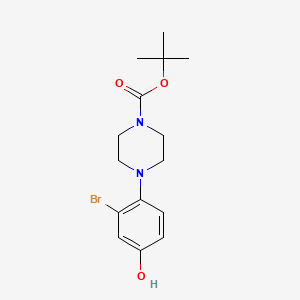
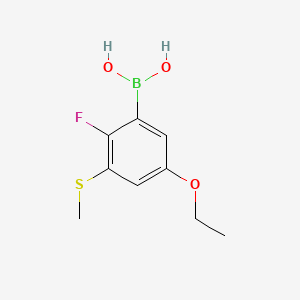
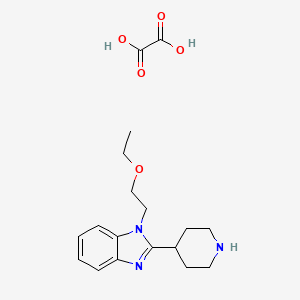
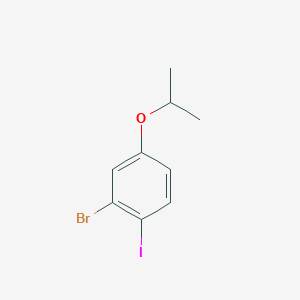
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
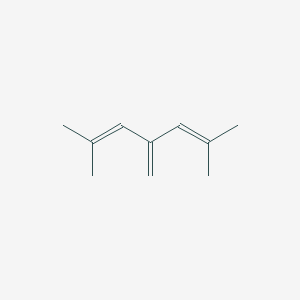
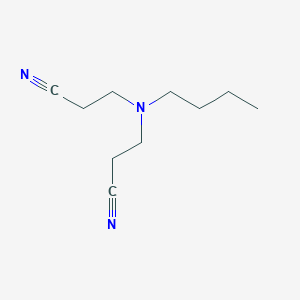
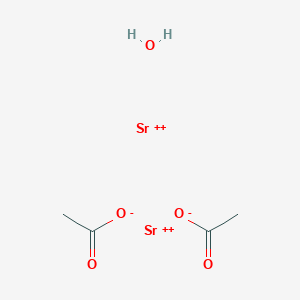
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
